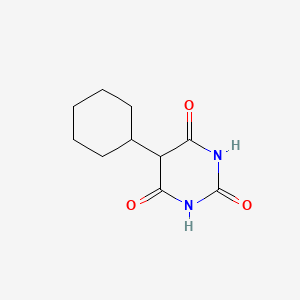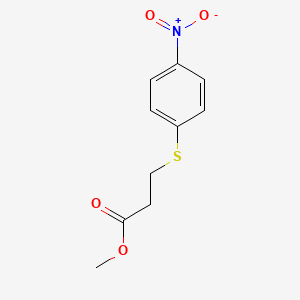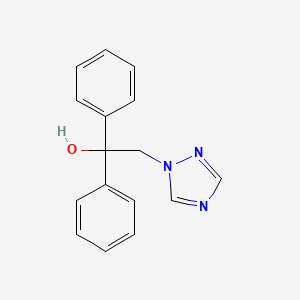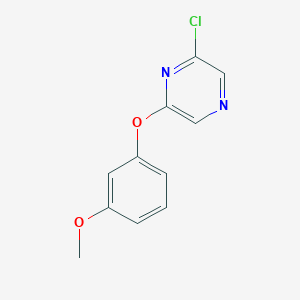
6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile
Übersicht
Beschreibung
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile involves a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has been shown to have hydrogen bonding interactions at the enzyme’s active site .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A significant application of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile derivatives is in cancer research. A study by Liu et al. (2018) synthesized novel analogues of this compound showing potent antiproliferative activity against various human cancer cell lines. Compound 6a, in particular, displayed antitumor activity comparable to or higher than crolibulin and combretastatin A-4, a notable achievement in cancer treatment research.
Antimicrobial and Antifungal Applications
Another key area of research is the antimicrobial and antifungal properties of nicotinonitrile derivatives. Behalo (2008) found that 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its derivatives exhibit antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Behalo, 2008).
Molecular Docking and Polymorph Studies
In crystal chemistry, the study of polymorphs and molecular docking is crucial. Dubey et al. (2013) developed two conformational polymorphs of nicotinonitrile derivatives, finding that one polymorph demonstrated a better binding affinity with the COX-2 receptor than the standard Nimesulide, suggesting potential medicinal applications (Dubey et al., 2013).
Synthesis and Structural Studies
The synthesis and structural analysis of nicotinonitrile derivatives are also a focus. For instance, Şahin et al. (2010) synthesized 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and performed extensive spectral and structural studies, contributing to the understanding of the compound's chemical properties (Şahin et al., 2010).
Antiprotozoal Activity
Exploring the antiprotozoal activity of nicotinonitrile derivatives, Ismail et al. (2003) synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, which showed significant activity against Trypanosoma and Plasmodium species, demonstrating potential for treating protozoal infections (Ismail et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . The results of a molecular docking investigation revealed that the compound has binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, which is essential for bacterial cell membrane formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides in the bacteria .
Result of Action
The result of the compound’s action is the inhibition of essential biochemical processes in bacteria, leading to their death . The compound has shown appreciable action against DHFR and Enoyl ACP Reductase enzymes, exhibiting strong antibacterial and antitubercular properties .
Zukünftige Richtungen
The future directions for the study of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile and related compounds could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Eigenschaften
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-3-4-10(2)15(9)12-6-5-11(7-13)8-14-12/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIPEXLQAXPWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397136 | |
| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
861207-98-9 | |
| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)




